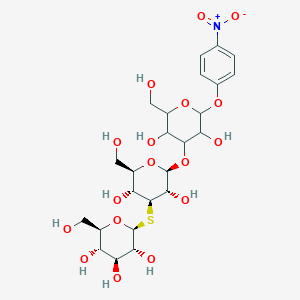
4'-Nitrophenyl-3I-thiolaminaritrioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Nitrophenyl-3I-thiolaminaritrioside is a small molecule with the chemical formula C24H35NO17S. It is known for its complex structure, which includes multiple hydroxyl groups, a nitrophenyl group, and a thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4’-Nitrophenyl-3I-thiolaminaritrioside can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while reduction of the nitro group would yield aniline derivatives .
Scientific Research Applications
4’-Nitrophenyl-3I-thiolaminaritrioside has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It serves as a substrate for enzyme assays, particularly for enzymes that act on glycosidic bonds.
Industry: Used in the synthesis of complex molecules and as a building block for various chemical processes .
Mechanism of Action
The mechanism of action of 4’-Nitrophenyl-3I-thiolaminaritrioside involves its interaction with specific molecular targets, such as enzymes that recognize its glycosidic bonds. The compound can act as an inhibitor or substrate, depending on the enzyme and the context of the reaction. The pathways involved often include hydrolysis and redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl-β-D-glucopyranoside
- 4-Nitrophenyl-β-D-galactopyranoside
- 4-Nitrophenyl-β-D-mannopyranoside
Uniqueness
4’-Nitrophenyl-3I-thiolaminaritrioside is unique due to the presence of both nitrophenyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C24H35NO17S |
|---|---|
Molecular Weight |
641.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H35NO17S/c26-5-10-13(29)16(32)17(33)24(41-10)43-21-15(31)12(7-28)40-23(19(21)35)42-20-14(30)11(6-27)39-22(18(20)34)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11?,12-,13-,14?,15-,16+,17-,18?,19-,20?,21+,22?,23+,24+/m1/s1 |
InChI Key |
VWNONHZCCMYIGR-VGNFVTAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)S[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)SC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















